molecular formula C19H15O2P B15211267 2-(Diphenylphosphino)-5-hydroxybenzaldehyde CAS No. 351418-52-5

2-(Diphenylphosphino)-5-hydroxybenzaldehyde

Cat. No.: B15211267
CAS No.: 351418-52-5
M. Wt: 306.3 g/mol
InChI Key: CRYVKRNGSFPJNJ-UHFFFAOYSA-N
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Description

2-(Diphenylphosphino)-5-hydroxybenzaldehyde is an organophosphorus compound that features both a phosphine and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphino)-5-hydroxybenzaldehyde typically involves the reaction of 2-bromo-5-hydroxybenzaldehyde with diphenylphosphine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like tetrahydrofuran (THF) under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism where the diphenylphosphine displaces the bromine atom on the benzaldehyde ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphino)-5-hydroxybenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the phosphine group.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce the aldehyde group.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Phosphine oxide derivatives.

    Reduction: 2-(Diphenylphosphino)-5-hydroxybenzyl alcohol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

2-(Diphenylphosphino)-5-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.

    Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a building block for pharmaceuticals.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It can be used in the production of advanced materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphino)-5-hydroxybenzaldehyde largely depends on its role in specific reactions. As a ligand, it coordinates with metal centers through its phosphine group, influencing the reactivity and selectivity of the metal complex. The aldehyde and hydroxyl groups can participate in various chemical transformations, contributing to the compound’s versatility in synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand used in coordination chemistry.

    2-(Diphenylphosphino)benzaldehyde: Similar in structure but lacks the hydroxyl group.

    4,6-Bis(diphenylphosphino)-10,10-dimethylphenoxasilin: Another diphosphine ligand with a different backbone structure.

Uniqueness

2-(Diphenylphosphino)-5-hydroxybenzaldehyde is unique due to the presence of both a phosphine and an aldehyde functional group on the same molecule, along with a hydroxyl group. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

CAS No.

351418-52-5

Molecular Formula

C19H15O2P

Molecular Weight

306.3 g/mol

IUPAC Name

2-diphenylphosphanyl-5-hydroxybenzaldehyde

InChI

InChI=1S/C19H15O2P/c20-14-15-13-16(21)11-12-19(15)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H

InChI Key

CRYVKRNGSFPJNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C=C(C=C3)O)C=O

Origin of Product

United States

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